Diisopropyl azodicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The Mitsunobu Reaction:

DIAD serves as a crucial component in the Mitsunobu reaction, a powerful and widely employed tool for forming carbon-oxygen and carbon-nitrogen bonds. It acts as a coupling agent, enabling the transformation of alcohols to esters, amides, and other functional groups. The reaction involves the reaction of an alcohol, a nucleophile (such as an amine or thiol), and an electrophile (like a carboxylic acid or imide) in the presence of DIAD and a phosphine reducing agent.

Peptide Synthesis:

DIAD plays a role in peptide synthesis, a process for constructing chains of amino acids, the building blocks of proteins. It can be used in specific peptide coupling reactions, such as the Fukuyama modification of the Peyer rearrangement, to efficiently form peptide bonds.

Carbohydrate Chemistry:

DIAD finds application in carbohydrate chemistry, particularly for glycosylation reactions, which involve linking sugar molecules. It can be used in the Mukaiyama aldol reaction, a stereoselective method for forming carbon-carbon bonds between sugar units.

Polymer Chemistry:

DIAD shows potential in polymer chemistry for the synthesis of specific polymers. It can be employed in the RAFT (reversible addition-fragmentation chain transfer) polymerization technique to control the architecture and properties of various polymers.

Other Applications:

Beyond the mentioned applications, DIAD is also explored in various other areas of scientific research. These include:

- Synthesis of heterocycles, which are organic compounds containing ring structures with atoms other than carbon.

- Modification of biomolecules, such as proteins and nucleic acids.

- Development of new functional materials.

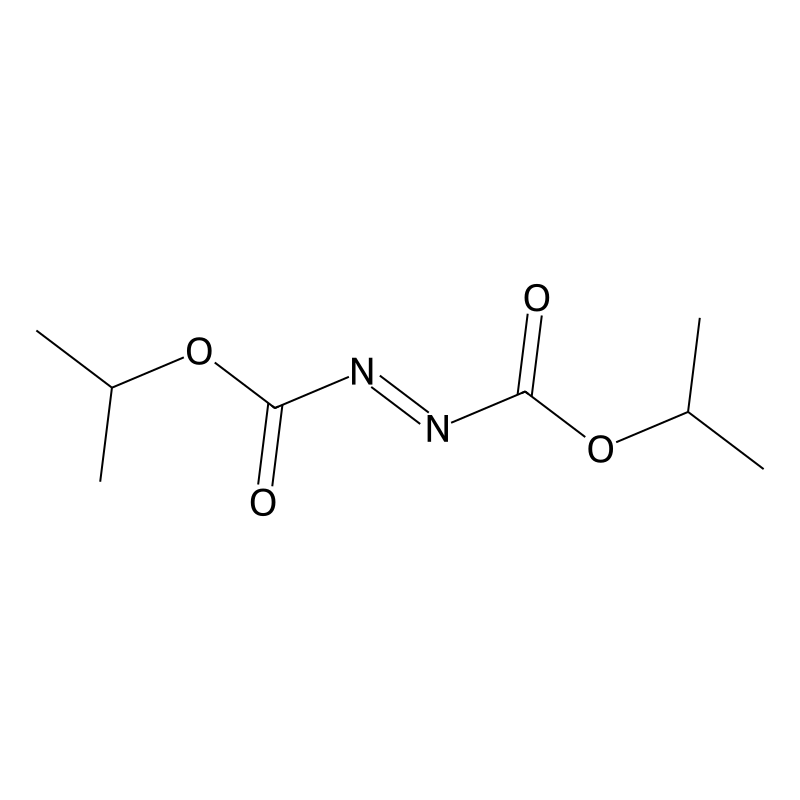

Diisopropyl azodicarboxylate is an organic compound classified as the diisopropyl ester of azodicarboxylic acid. It is commonly used as a reagent in various organic synthesis reactions, particularly in the Mitsunobu reaction, where it acts as an oxidizing agent for triphenylphosphine, converting it into triphenylphosphine oxide. This compound is favored over diethyl azodicarboxylate due to its steric hindrance, which reduces the likelihood of forming unwanted hydrazide byproducts during reactions .

The molecular formula of diisopropyl azodicarboxylate is C₁₀H₁₈N₂O₄, with a molecular weight of 202.21 g/mol. It has a melting point of 3-5 °C and a boiling point of 75 °C, with a density of approximately 1.027 g/mL .

In oxidation reactions, DIAD undergoes homolytic cleavage to generate nitroxyl radicals (NO*) that abstract a hydrogen atom from the alcohol, initiating the oxidation process []. The remaining radical fragment from DIAD stabilizes itself by abstracting another hydrogen atom from the reaction medium.

- DIAD is a skin, eye, and respiratory irritant.

- It is flammable and can decompose violently upon heating.

- Due to its azodicarbonyl functionality, DIAD is potentially explosive.

- Always handle DIAD with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Mitsunobu Reaction: This reaction involves the conversion of alcohols into nucleophiles using diisopropyl azodicarboxylate as an oxidizing agent in conjunction with triphenylphosphine.

- Aza-Baylis-Hillman Reaction: Diisopropyl azodicarboxylate can generate aza-Baylis-Hillman adducts when reacted with acrylates.

- Deprotection Reactions: It serves as a selective deprotectant for N-benzyl groups in the presence of other protecting groups, allowing for targeted modifications in complex organic molecules .

Diisopropyl azodicarboxylate can be synthesized through several methods:

- Esterification Reaction: The direct reaction between diisopropanol and azodicarboxylic acid under acidic conditions can yield diisopropyl azodicarboxylate.

- Reflux Method: A mixture of diisopropanol and azodicarboxylic acid is refluxed in the presence of a catalyst to facilitate the formation of the ester.

- Using Azo Compounds: Other synthetic routes may involve the use of azo compounds or their derivatives under specific conditions to achieve the desired product .

Diisopropyl azodicarboxylate has several applications in organic synthesis:

- Organic Synthesis: It is widely used as a reagent for synthesizing various organic compounds.

- Agricultural Chemistry: Its derivatives are employed in developing pesticides and herbicides.

- Polymerization Initiator: Due to its thermal decomposition properties, it can initiate polymerization reactions among monomers .

Research on interaction studies involving diisopropyl azodicarboxylate primarily focuses on its reactivity with other chemical agents rather than biological interactions. For instance, it reacts with hydrogen fluoride to form diazo and triazole products, highlighting its potential utility in synthesizing complex chemical structures .

Thermal hazard assessments have also been conducted to evaluate its safety during handling and storage, particularly regarding its self-accelerating decomposition characteristics .

Diisopropyl azodicarboxylate shares similarities with several other compounds, particularly other azodicarboxylic esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Uses | Unique Features |

|---|---|---|---|

| Diethyl azodicarboxylate | Diethyl ester | Widely used in organic synthesis | More prone to hydrazide byproducts |

| Di-tert-butyl azodicarboxylate | Di-tert-butyl ester | Similar applications as diisopropyl | Higher steric hindrance |

| Azodicarbonamide | Azo compound | Used as a blowing agent | Different functional group properties |

| Diisobutyl azodicarboxylate | Diisobutyl ester | Organic synthesis | Varies in steric hindrance |

Diisopropyl azodicarboxylate stands out due to its balance between reactivity and reduced side reactions compared to diethyl azodicarboxylate, making it increasingly preferred in laboratory settings .

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 133 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 81 of 133 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (76.54%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (96.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

2446-83-5